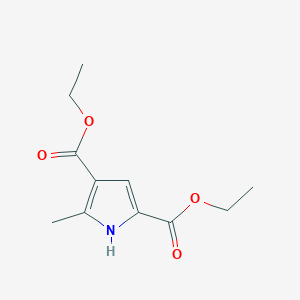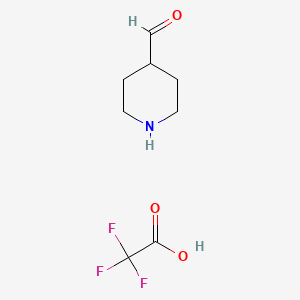
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group, a dioxaborolan group, and a benzyl acetate moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl acetates.
科学研究应用
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in boron-mediated reactions, while the cyanophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the dioxaborolan and benzyl acetate moieties.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate: An intermediate in the synthesis of the target compound.
Benzyl acetate: A simpler ester without the cyanophenoxy and dioxaborolan groups.
Uniqueness
5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxaborolan group allows for boron-mediated reactions, while the cyanophenoxy group provides opportunities for further functionalization and interaction with biological targets.
属性
CAS 编号 |
2227126-13-6 |
|---|---|
分子式 |
C22H24BNO5 |
分子量 |
393.2 g/mol |
IUPAC 名称 |
[5-(4-cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C22H24BNO5/c1-15(25)26-14-17-12-19(27-18-8-6-16(13-24)7-9-18)10-11-20(17)23-28-21(2,3)22(4,5)29-23/h6-12H,14H2,1-5H3 |
InChI 键 |
ONFDBEJIGUEGNT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)












